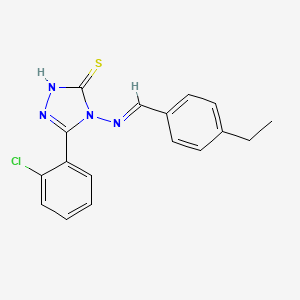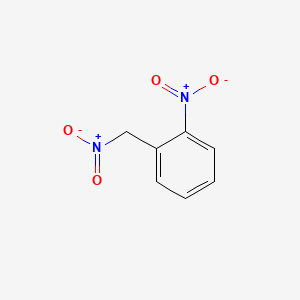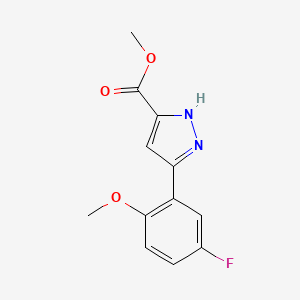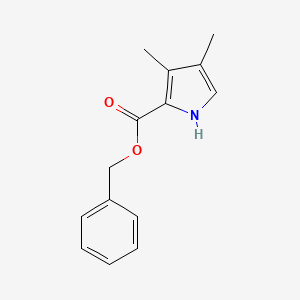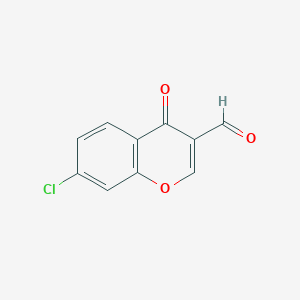
7-Chloro-4-oxo-4H-chromene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-4-oxo-4H-chromene-3-carbaldehyde is a chlorinated derivative of 3-formylchromone. This compound is characterized by its chromone structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrone ring. The presence of a chloro substituent at the 7th position and an aldehyde group at the 3rd position makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde typically involves the reaction of 7-chloro-4-hydroxycoumarin with formylating agents. One common method is the Vilsmeier-Haack reaction, where 7-chloro-4-hydroxycoumarin is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 3rd position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Vilsmeier-Haack reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-oxo-4H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 7-Chloro-4-oxo-4H-chromene-3-carboxylic acid.
Reduction: 7-Chloro-4-oxo-4H-chromene-3-methanol.
Substitution: Various substituted chromone derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-oxo-4H-chromene-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4-oxo-4H-chromene-3-carbaldehyde is primarily related to its ability to interact with various biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the chromone structure can interact with DNA and other biomolecules through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-oxo-4H-chromene-3-carbaldehyde
- 7-Fluoro-4-oxo-4H-chromene-3-carbaldehyde
- 7-Chloro-4-oxo-4H-chromene-2-carboxylic acid
- 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbaldehyde
Uniqueness
7-Chloro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of both a chloro substituent and an aldehyde group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
69155-79-9 |
|---|---|
Molecular Formula |
C10H5ClO3 |
Molecular Weight |
208.60 g/mol |
IUPAC Name |
7-chloro-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5ClO3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-5H |
InChI Key |
VGRJRNDUTLCELV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC=C(C2=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


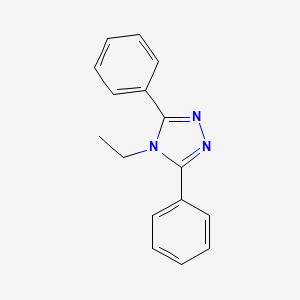
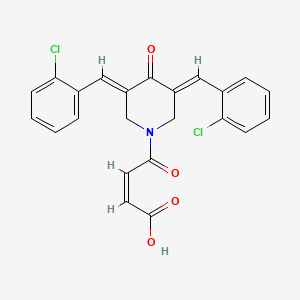

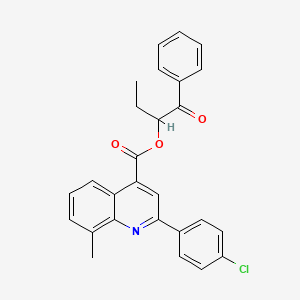
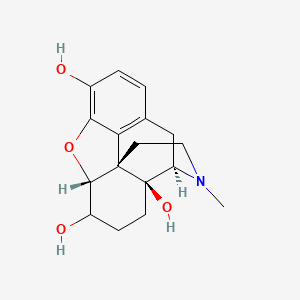
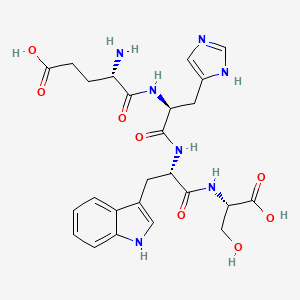

![4-{[3-(Benzothiazol-2-ylsulfanyl)-propionyl]-hydrazonomethyl}-benzoic acid methyl ester](/img/structure/B12046781.png)

